molecular formula C10H10N2 B13870650 1,2,3,4-Tetrahydroquinoline-2-carbonitrile

1,2,3,4-Tetrahydroquinoline-2-carbonitrile

Cat. No.: B13870650
M. Wt: 158.20 g/mol
InChI Key: JWLBRKHNCJMHSK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carbonitrile group enhances its reactivity and potential for various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to its antimicrobial and neuroprotective effects . The compound’s ability to interact with biological membranes also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the carbonitrile group.

    Quinoline: An aromatic compound with a similar core structure but different reactivity and applications.

    Isoquinoline: Another aromatic compound with a similar structure but different biological activities.

Uniqueness

1,2,3,4-Tetrahydroquinoline-2-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and medicinal research.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLBRKHNCJMHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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